

benchmarking the performance of methanetetracarboxylate-based MOFs for gas storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanetetracarboxylic acid*

Cat. No.: *B13171226*

[Get Quote](#)

A Comprehensive Benchmarking Guide to Methanetetracarboxylate-Based MOFs for Gas Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Metal-Organic Frameworks (MOFs) based on methanetetracarboxylate and its analogues for gas storage applications, particularly for carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). The performance of these MOFs is benchmarked against well-established porous materials, supported by experimental data.

Introduction to Methanetetracarboxylate-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable structures make them promising candidates for a variety of applications, including gas storage and separation.^{[1][2]} Methanetetracarboxylate linkers, such as tetrakis(4-carboxyphenyl)methane (TCPM) and its silicon analogue tetrakis(4-carboxyphenyl)silane (TCPS), are of particular interest due to their tetrahedral geometry, which can lead to the formation of robust, highly porous 3D frameworks. This guide focuses on the performance of MOFs constructed from these and similar tetracarboxylate linkers.

Performance Comparison for Gas Storage

The gas storage performance of methanetetracarboxylate-based MOFs is evaluated based on their gas uptake capacity, surface area, and pore volume. The following tables summarize the key performance indicators for a representative Zr-based MOF utilizing a TCPS linker (a close analogue to TCPM) and compare it with benchmark MOFs.

Carbon Dioxide (CO₂) Storage Performance

MOF	Metal Center	Organic Linker	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	CO ₂ Uptake (cm ³ /g)	Conditions
Zr-TCPS	Zr	Tetrakis(4-carboxyphenyl)silane	1402	-	71.7	273 K, 1 atm[3][4][5]
HKUST-1	Cu	Benzene-1,3,5-tricarboxylate	1800	0.78	~400	298 K, 50 bar
MOF-5	Zn	Terephthalic acid	2900	1.04	~1000	298 K, 35 bar
UiO-66	Zr	Terephthalic acid	1180	0.44	~220	298 K, 30 bar

Methane (CH₄) Storage Performance

MOF	Metal Center	Organic Linker	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	CH ₄ Uptake (cm ³ /g)	Conditions
Zr-TCPS	Zr	Tetrakis(4-carboxyphenyl)silane	1402	-	33.7	273 K, 1 atm[3][4][5]
HKUST-1	Cu	Benzene-1,3,5-tricarboxylate	1800	0.78	190 (v/v)	298 K, 35 bar
MOF-905	Zn	Benzene-1,3,5-tri- β -acrylate & BDC	-	-	203 (v/v)	298 K, 80 bar[6]
NU-111	Cu	4,4',4''-s-triazine-2,4,6-triyl-tribenzoate	6033	2.93	~250 (g/g)	298 K, 65 bar

Hydrogen (H₂) Storage Performance

MOF	Metal Center	Organic Linker	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	H ₂ Uptake (wt%)	Condition
Zr-TCPS	Zr	Tetrakis(4-carboxyphenyl)silane	1402	-	1.25	77 K, 1 atm [3][4][5]
MOF-5	Zn	Terephthalic acid	2900	1.04	1.5	77 K, 1 atm
HKUST-1	Cu	Benzene-1,3,5-tricarboxylate	1800	0.78	2.6	77 K, 1 atm
NOTT-112	Cu	4,4',4'',4'''-(Biphenyl-3,3',5,5'-tetrayltetakis(ethyne-2,1-diyl))tetra-isophthalate	4000	1.83	10.1	77 K, 50 bar

Experimental Protocols

Detailed methodologies for the synthesis of methanetetracarboxylate-based MOFs and the subsequent gas sorption measurements are crucial for reproducible research and valid comparisons.

Synthesis of Zr-TCPS MOF

A representative synthesis protocol for a Zr-based MOF with a tetrakis(4-carboxyphenyl)silane (TCPS) linker is as follows [3][4][5]:

- Precursor Solution Preparation: Dissolve Zirconium(IV) chloride ($ZrCl_4$) and the tetrakis(4-carboxyphenyl)silane (H_4TCPS) linker in a solvent mixture, typically N,N-dimethylformamide (DMF).
- Modulator Addition: Add a modulator, such as benzoic acid or acetic acid, to the solution. The modulator helps to control the nucleation and growth of the MOF crystals, leading to higher quality materials.
- Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain it for a set period (e.g., 24-48 hours). During this time, the MOF crystals will form.
- Isolation and Washing: After the reaction, cool the autoclave to room temperature. The resulting crystalline product is isolated by filtration or centrifugation. Wash the product repeatedly with a suitable solvent, such as DMF and then ethanol, to remove any unreacted starting materials and solvent molecules from the pores.
- Activation: To achieve a porous material, the solvent molecules residing in the pores must be removed. This "activation" step is typically performed by heating the MOF under a dynamic vacuum at an elevated temperature (e.g., 200 °C) for several hours.^{[3][4]} The completion of activation is confirmed by the cessation of weight loss.

Gas Sorption Measurements

Gas adsorption isotherms are measured to determine the gas storage capacity of the MOFs. A typical procedure using a volumetric gas adsorption analyzer is described below^{[1][2]}:

- Sample Preparation: Place a precisely weighed amount of the activated MOF sample (typically 50-150 mg) into a sample tube.
- Degassing: Degas the sample again *in situ* under high vacuum and elevated temperature to ensure the pores are free of any adsorbed guests before the measurement.
- Isotherm Measurement: Cool the sample to the desired temperature (e.g., 77 K for H_2 and N_2 , or 273 K/298 K for CO_2 and CH_4). Introduce the adsorbate gas into the sample tube in controlled, incremental doses.

- Data Acquisition: After each dose of gas, allow the system to equilibrate. The pressure and the amount of gas adsorbed are recorded. This process is repeated over a range of pressures to generate the adsorption isotherm.
- Desorption Isotherm: After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of desorbed gas is measured to generate the desorption isotherm. This can reveal any hysteresis in the adsorption/desorption process.
- Data Analysis: The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area of the material from the nitrogen adsorption isotherm.^[2] Pore volume and pore size distribution can also be determined from the isotherm data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and performance evaluation of methanetetracarboxylate-based MOFs for gas storage applications.

Workflow for Benchmarking Methanetetracarboxylate-Based MOFs for Gas Storage

[Click to download full resolution via product page](#)

Workflow for MOF Synthesis and Gas Storage Evaluation.

Conclusion

MOFs based on methanetetracarboxylate linkers and their analogues, such as Zr-TCPS, demonstrate promising characteristics for gas storage applications. While their performance, particularly for H₂ and CH₄ at lower pressures, may not yet surpass all benchmark materials, the tetrahedral nature of the linker provides a robust platform for the design of highly porous and stable frameworks. Further research involving the functionalization of the methanetetracarboxylate linker and the exploration of different metal centers could lead to significant improvements in gas uptake capacities and selectivities, making these materials highly attractive for future energy storage solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journalspub.com [journalspub.com]
- 2. researchgate.net [researchgate.net]
- 3. aminer.org [aminer.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Zr metal-organic framework based on tetrakis(4-carboxyphenyl) silane and factors affecting the hydrothermal stability of Zr-MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Metal-Organic Frameworks for Gas Adsorption Studies and as Solid Superacids [escholarship.org]
- To cite this document: BenchChem. [benchmarking the performance of methanetetracarboxylate-based MOFs for gas storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13171226#benchmarking-the-performance-of-methanetetracarboxylate-based-mofs-for-gas-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com